molecular formula C10H12N2O4S B1470246 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid CAS No. 1367713-06-1

2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid

Cat. No.: B1470246
CAS No.: 1367713-06-1
M. Wt: 256.28 g/mol
InChI Key: PCHJNCDLMXRGGA-UHFFFAOYSA-N
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Description

2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid is an organic compound characterized by the presence of a thiadiazolidine ring with a dioxido group and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid typically involves the reaction of phenylacetic acid derivatives with thiadiazolidine precursors under controlled conditions. The reaction may require specific catalysts and solvents to facilitate the formation of the desired product. Commonly used reagents include sulfur-containing compounds and oxidizing agents to introduce the dioxido group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the dioxido group or other parts of the molecule.

    Substitution: The phenylacetic acid moiety can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce various substituted phenylacetic acids.

Scientific Research Applications

2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid involves its interaction with specific molecular targets. The dioxido group and thiadiazolidine ring may play a crucial role in binding to enzymes or receptors, modulating their activity. The phenylacetic acid moiety can also contribute to the compound’s overall biological effects by interacting with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)acetic acid
  • 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)propanoic acid

Uniqueness

2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid is unique due to the presence of the phenylacetic acid moiety, which distinguishes it from other similar compounds. This structural feature may impart distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4S/c13-10(14)9(8-4-2-1-3-5-8)12-7-6-11-17(12,15)16/h1-5,9,11H,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHJNCDLMXRGGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)N1)C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid
Reactant of Route 2
2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid
Reactant of Route 3
2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid
Reactant of Route 4
2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid
Reactant of Route 5
2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid
Reactant of Route 6
2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid

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